molecular formula C28H36N4O3S B4140747 2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide

2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide

Cat. No.: B4140747
M. Wt: 508.7 g/mol
InChI Key: GZCANOQMCSZUGI-UHFFFAOYSA-N
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Description

2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and an imidazolidinyl moiety

Preparation Methods

The synthesis of 2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. The methoxyphenyl group is then attached through a series of substitution reactions. The final steps involve the formation of the imidazolidinyl ring and the addition of the ethylacetamide group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidinyl ring.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidinyl compounds.

Scientific Research Applications

2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and substituted piperidines, share structural similarities but differ in their functional groups and biological activities.

    Imidazolidinyl Compounds: Other imidazolidinyl derivatives may have different substituents, leading to variations in their chemical reactivity and applications.

    Methoxyphenyl Compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c1-3-29-26(33)20-25-27(34)32(23-9-11-24(35-2)12-10-23)28(36)31(25)18-17-30-15-13-22(14-16-30)19-21-7-5-4-6-8-21/h4-12,22,25H,3,13-20H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCANOQMCSZUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1CCN2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 3
Reactant of Route 3
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 4
Reactant of Route 4
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 5
Reactant of Route 5
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide
Reactant of Route 6
Reactant of Route 6
2-{3-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-ethylacetamide

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